

Anisotropic Thermal Expansion of Sulfuric Acid Tetrahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anisotropic thermal expansion of **sulfuric acid tetrahydrate** (SAT). The information is compiled from peer-reviewed scientific literature and is intended to be a valuable resource for professionals in research and development.

Core Concepts

Sulfuric acid tetrahydrate (H₂SO₄·4H₂O) is a crystalline solid that exhibits anisotropic thermal expansion, meaning its expansion upon heating is not uniform in all directions. This phenomenon is a direct consequence of its crystal structure and the nature of the hydrogen bonding within the lattice. Understanding this behavior is crucial for applications where the material may be subjected to temperature variations, as differential expansion can lead to internal stresses and potential mechanical failure.

Crystal Structure

Sulfuric acid tetrahydrate crystallizes in a tetragonal system with the space group P42(1)c. The structure is composed of sulfate ions (SO_4^{2-}) and hydronium ions ($H_5O_2^+$), which are interconnected by a three-dimensional network of hydrogen bonds.[1] The arrangement of these ions and the directional nature of the hydrogen bonds are the primary determinants of the anisotropic thermal properties.



Quantitative Data on Thermal Expansion

The anisotropic thermal expansion of deuterated **sulfuric acid tetrahydrate** (D₂SO₄·4D₂O) has been characterized using neutron powder diffraction. The unit cell parameters at different temperatures are summarized in the table below.

Temperature (K)	a-axis (Å)	c-axis (Å)	Unit Cell Volume (ų)
1.7	7.47512(6)	6.32466(5)	353.405(5)
225	7.4833(1)	6.4103(1)	358.98(1)

Data sourced from Fortes et al., J. Chem. Phys. 128, 054502 (2008).[1]

From these data, it is evident that the expansion is more pronounced along the c-axis compared to the a-axis, highlighting the anisotropic nature of the thermal expansion.

Experimental Protocols

The determination of the anisotropic thermal expansion of **sulfuric acid tetrahydrate** was primarily conducted using neutron powder diffraction. The following is a detailed description of the experimental methodology.

Neutron Powder Diffraction for Thermal Expansion Measurement

- 1. Sample Preparation:
- A deuterated sample of **sulfuric acid tetrahydrate** (D₂SO₄·4D₂O) is used to minimize incoherent scattering from hydrogen, thereby improving the quality of the diffraction data.
- The sample is typically in a powdered form to ensure a random orientation of the crystallites.
- 2. Instrumentation:
- A high-resolution powder diffractometer is employed. The study by Fortes et al. utilized the POLARIS instrument at the ISIS Facility, Rutherford Appleton Laboratory, UK.

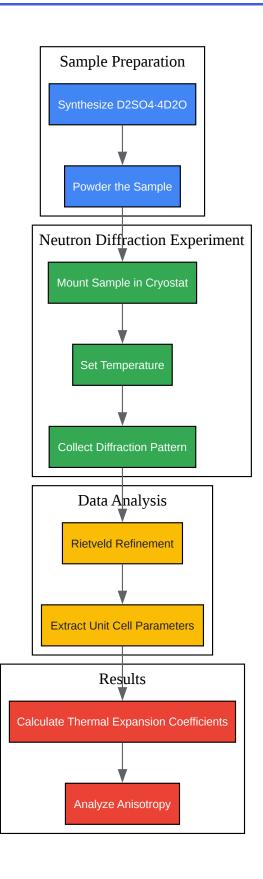


- The diffractometer is equipped with a cryostat to control the sample temperature with high precision over a wide range (e.g., from 1.7 K to 225 K).
- 3. Data Collection:
- Neutron diffraction patterns are collected at various temperatures within the desired range.
- For each temperature point, the sample is allowed to thermally equilibrate before data collection begins.
- The diffraction data, which consists of scattered neutron intensity as a function of the scattering angle (2θ), is recorded.
- 4. Data Analysis (Rietveld Refinement):
- The collected diffraction patterns are analyzed using the Rietveld refinement method.
- This method involves fitting a calculated diffraction pattern to the experimental data. The calculated pattern is based on a model of the crystal structure, which includes parameters such as lattice parameters, atomic positions, and thermal displacement parameters.
- By refining the crystal structure model against the data at each temperature, the precise unit cell parameters (a and c) are determined as a function of temperature.
- 5. Calculation of Thermal Expansion Coefficients:
- The coefficients of linear thermal expansion along the a-axis (α_e) and c-axis (α_e) are calculated from the temperature dependence of the respective lattice parameters. The volumetric thermal expansion coefficient (α_v) is calculated from the change in unit cell volume with temperature.

Visualizations

The following diagram illustrates the experimental workflow for determining the anisotropic thermal expansion of **sulfuric acid tetrahydrate**.





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Experimental workflow for determining anisotropic thermal expansion.



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References

- 1. Neutron powder diffraction studies of sulfuric acid hydrates. II. The structure, thermal expansion, incompressibility, and polymorphism of sulfuric acid tetrahydrate (D2SO4.4D2O) -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anisotropic Thermal Expansion of Sulfuric Acid Tetrahydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15414281#anisotropic-thermal-expansion-of-sulfuric-acid-tetrahydrate]

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